molecular formula C19H21NO3 B12124051 {1-[2-(Naphthalen-1-ylamino)-2-oxoethyl]cyclopentyl}acetic acid

{1-[2-(Naphthalen-1-ylamino)-2-oxoethyl]cyclopentyl}acetic acid

Cat. No.: B12124051
M. Wt: 311.4 g/mol
InChI Key: JTBSSKVKMKUVOL-UHFFFAOYSA-N
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Description

{1-[2-(Naphthalen-1-ylamino)-2-oxoethyl]cyclopentyl}acetic acid is a complex organic compound that features a naphthalene moiety attached to a cyclopentyl acetic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-(Naphthalen-1-ylamino)-2-oxoethyl]cyclopentyl}acetic acid typically involves multi-step organic reactions. One common approach is the condensation of naphthalene derivatives with cyclopentyl acetic acid precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and purification processes is crucial to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

{1-[2-(Naphthalen-1-ylamino)-2-oxoethyl]cyclopentyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce naphthylamines.

Scientific Research Applications

{1-[2-(Naphthalen-1-ylamino)-2-oxoethyl]cyclopentyl}acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of {1-[2-(Naphthalen-1-ylamino)-2-oxoethyl]cyclopentyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds like naphthoquinone and naphthylamine share structural similarities.

    Cyclopentyl acetic acid derivatives: Compounds such as cyclopentyl acetic acid and its esters.

Uniqueness

{1-[2-(Naphthalen-1-ylamino)-2-oxoethyl]cyclopentyl}acetic acid is unique due to its combined structural features of naphthalene and cyclopentyl acetic acid. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

2-[1-[2-(naphthalen-1-ylamino)-2-oxoethyl]cyclopentyl]acetic acid

InChI

InChI=1S/C19H21NO3/c21-17(12-19(13-18(22)23)10-3-4-11-19)20-16-9-5-7-14-6-1-2-8-15(14)16/h1-2,5-9H,3-4,10-13H2,(H,20,21)(H,22,23)

InChI Key

JTBSSKVKMKUVOL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC(=O)NC2=CC=CC3=CC=CC=C32)CC(=O)O

Origin of Product

United States

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